molecular formula C12H18N2 B130345 1-Benzyl-4-methylpiperazine CAS No. 62226-74-8

1-Benzyl-4-methylpiperazine

Cat. No.: B130345
CAS No.: 62226-74-8
M. Wt: 190.28 g/mol
InChI Key: MLJOKPBESJWYGL-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-piperazine is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its stimulant properties and has been used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-piperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .

Industrial Production Methods: In industrial settings, 1-Benzyl-4-methyl-piperazine is often produced through the reaction of piperazine with benzyl chloride in the presence of a base. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

1-Benzyl-4-methyl-piperazine exerts its effects by interacting with serotonergic and dopaminergic receptor systems. It acts similarly to other stimulant compounds, such as MDMA, by increasing the release of serotonin and dopamine in the brain. This leads to enhanced mood, increased energy, and other stimulant effects .

Biological Activity

1-Benzyl-4-methylpiperazine (1-BMP) is a compound belonging to the piperazine class, known for its diverse pharmacological properties. This article explores the biological activity of 1-BMP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a chemical structure characterized by a six-membered ring containing two nitrogen atoms, which is typical of piperazine derivatives. Its structural formula can be represented as follows:

C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2

The biological activity of 1-BMP is primarily mediated through its interaction with various neurotransmitter receptors, particularly:

  • Serotonergic Receptors : 1-BMP exhibits significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A), which are critical in mood regulation and anxiety responses. This interaction suggests potential applications in treating depression and anxiety disorders .
  • Dopaminergic Receptors : Similar to other piperazine derivatives, 1-BMP may also interact with dopaminergic systems, influencing reward pathways and behavioral responses.
  • Sigma Receptors : Recent studies have highlighted the compound's affinity for sigma receptors (σ1 and σ2). Specifically, it has been noted for its potential as a selective σ1 receptor antagonist, which could be beneficial in pain management therapies .

Pharmacological Applications

This compound has been investigated for various therapeutic applications:

  • Antidepressant and Anxiolytic Potential : Research indicates that derivatives of 1-BMP can act as antidepressants by enhancing serotonergic neurotransmission. This dual-action profile at serotonin receptors may lead to faster therapeutic effects compared to traditional antidepressants.
  • Analgesic Effects : The compound has demonstrated antinociceptive properties in preclinical models, suggesting its utility in treating chronic pain conditions without sedative effects .
  • Cerebral Vasodilating Activity : Some derivatives have shown enhanced potency in improving cerebral blood flow compared to known vasodilators like papaverine. This property suggests potential applications in cerebrovascular diseases.
  • Antiulcer Activity : Quantitative structure-activity relationship (QSAR) analyses have indicated that certain structural features of 1-BMP derivatives are favorable for antiulcer activity, highlighting their potential in gastrointestinal treatments.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 1-BMP:

StudyFocusFindings
σ Receptor AffinityIdentified high affinities for σ1 receptors with selectivity over σ2 receptors. Compound demonstrated significant antinociceptive effects in mouse models.
Antidepressant ActivityShowed binding affinity to serotonin receptors, indicating potential for rapid antidepressant effects.
Toxicological StudiesReported adverse effects associated with usage in New Zealand, highlighting the need for careful monitoring in clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-methylpiperazine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and acylation reactions. For example, allylic acetates can undergo iridium-catalyzed amination with benzyl piperazine derivatives under DMF at 50°C, achieving moderate yields (57%) . Optimizing catalysts (e.g., tetramethylammonium iodide in epichlorohydrin reactions) and purification via column chromatography enhances purity . Monitoring intermediates with TLC and characterizing products via NMR ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming proton environments, particularly distinguishing benzyl and piperazine methyl groups . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with C18 columns assesses purity (>95%) . X-ray crystallography (using SHELX software for refinement) resolves stereochemistry in crystalline derivatives .

Q. What are the primary biological targets of this compound in neurological research?

  • Methodological Answer : The compound’s piperazine core interacts with dopamine receptors (e.g., D3 subtypes) and muscarinic receptors. In vitro binding assays using radiolabeled ligands (e.g., [³H]spiperone) quantify affinity, while functional cAMP assays evaluate receptor modulation . Computational docking (e.g., AutoDock Vina) predicts binding poses to guide target validation .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Deep learning models (e.g., generative adversarial networks) predict bioactivity by analyzing substituent effects. For instance, trifluoromethylphenylamide groups enhance DDR1 kinase inhibition, as shown in scaffold-based generative chemistry . Quantum mechanical calculations (DFT) assess electronic effects of substituents (e.g., nitro or benzofuran groups) on reactivity .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions. Orthogonal assays (e.g., broth microdilution for MICs vs. MTT cytotoxicity screens) clarify context-dependent effects . Meta-analyses of PubChem bioactivity data (e.g., EC50 variability) identify confounding factors like solvent polarity .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer : Salt formation (e.g., hydrochloride salts) enhances aqueous solubility . Prodrug approaches, such as esterification of the piperazine nitrogen, improve membrane permeability. Pharmacokinetic profiling via LC-MS/MS in rodent plasma quantifies bioavailability adjustments .

Q. How does stereochemistry influence the pharmacological profile of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., Ir-phosphoramidites) yields optically pure isomers . Supercritical Fluid Chromatography (SFC) with Chiralpak columns separates enantiomers, while in vitro assays compare their receptor binding (e.g., ΔEC50 between (R)- and (S)-forms) .

Properties

IUPAC Name

1-benzyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOKPBESJWYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354100
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62226-74-8
Record name Methylbenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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